

Fostamatinib SYK inhibition other kinase inhibitors

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Compound Focus: Fostamatinib

CAS No.: 901119-35-5

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Comparison of SYK Inhibitors

Inhibitor Name	Primary Target(s)	Key Mechanisms & Additional Targets	Development Status	Notable Efficacy & Safety Data
Fostamatinib (R788/R406)	SYK [1] [2]	Pan-TAM inhibitor (TYRO3, AXL, MERTK) [3]; downregulates PD-L1 and CD47 immune checkpoints [4]	Approved for chronic immune thrombocytopenia (ITP) [1] [5]; investigated for cancer, RA, silicosis [3] [6] [7]	ITP: Stable response rate 18% (vs 2% placebo); common AEs: diarrhea, hypertension [1]. DLBCL: Limited efficacy in trials (ORR 3%) [2].
Entospletinib (GS-9973)	SYK [2]	More selective for SYK; less off-target activity vs. JAK2, c-KIT, FLT3, RET, VEGFR2 vs. fostamatinib [2]	Clinical trials for hematologic malignancies (CLL, NHL) [2]	CLL: ORR 61%; median PFS 13.8 months; well-tolerated [2]. NHL: Modest activity as monotherapy [2].
Cerdulatinib (PRT062070)	SYK, JAK (1,2,3) [2]	Dual SYK/JAK inhibition targets B-	Clinical trials for hematologic	Preclinical activity in CLL and NHL; clinical

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		cell receptor and cytokine signaling [2]	malignancies [2]	data still emerging [2].
TAK-659	SYK [2]	Information not specified in search results	Clinical trials for hematologic malignancies [2]	Preclinical activity; clinical data still emerging [2].

Experimental Data and Protocols

For your experimental work, here are the key methodologies used to generate the comparative data.

Identifying Fostamatinib as a Pan-TAM Inhibitor

This discovery was made using a deep-learning-based **Drug-Target Interaction (DTI) prediction model** called **MT-DTI** [3].

- **Protocol:** The MT-DTI model was trained on public bioactivity databases (ChEMBL, BindingDB) to predict binding affinities (IC50/Kd). It was used to screen for drugs that could simultaneously inhibit TYRO3, AXL, and MERTK, identifying **fostamatinib** [3].
- **Validation:** The computational prediction was validated with **in vitro cell viability assays**. **Fostamatinib** inhibited proliferation in various cancer cell lines (e.g., H1299 lung cancer, MDA-MB-231 breast cancer), while other SYK inhibitors did not, confirming its unique, SYK-independent, pan-TAM activity [3].

Assessing Anti-Cancer and Immunomodulatory Effects

- **Cell Proliferation Assay:**
 - **Protocol:** FLT3-ITD+ acute myeloid leukemia (AML) MV4-11 cells were treated with **fostamatinib** for 48 hours. Cell viability was measured using the **CellTiter-Glo Luminescent Cell Viability Assay**, which quantifies ATP as a marker of metabolically active cells [4].
 - **Result:** **Fostamatinib** inhibited MV4-11 cell proliferation at concentrations as low as 100 nM [4].
- **Apoptosis Assay:**

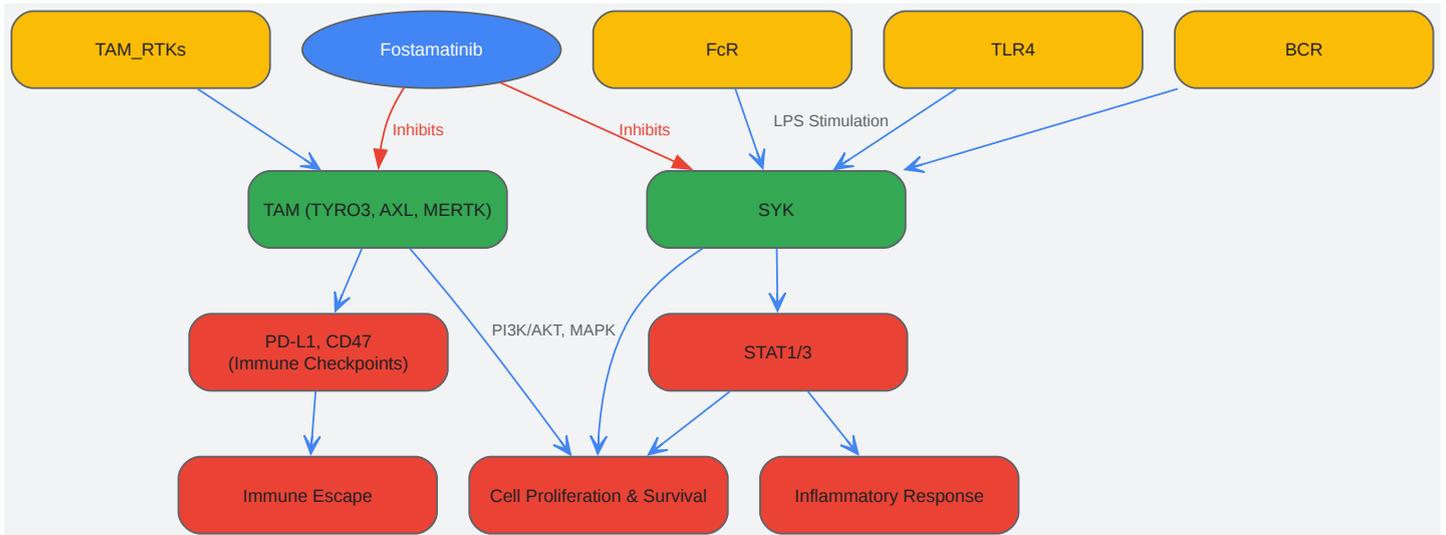
- **Protocol:** MV4-11 cells treated with **fostamatinib** were assessed using the **Caspase 3/7 Activity Cell Apoptosis Assay Kit** and analyzed by flow cytometry [4].
- **Result:** Treatment with 250 nM **fostamatinib** for 48 hours induced apoptosis in nearly half of the leukemic cells [4].
- **Immune Checkpoint Expression:**
 - **Protocol:** MV4-11 cells treated with **fostamatinib** were analyzed by **flow cytometry** using antibodies against PD-L1 and CD47 [4].
 - **Result:** **Fostamatinib** treatment downregulated the surface expression of both PD-L1 and CD47, suggesting a potential role in overcoming cancer immune escape [4].

Anti-Inflammatory Action in SIRS

- **In Vitro Protocol:** Mouse peritoneal macrophages were pretreated with **fostamatinib** (1 μ M) and then stimulated with LPS. Expression of inflammatory factors (TNF- α , IL-6, CCL2, CCL3, CXCL10) was detected by **RT-qPCR and ELISA** [8].
- **In Vivo Protocol:** A mouse model of LPS-induced systemic inflammatory response syndrome (SIRS) was used. **Fostamatinib** was administered therapeutically, and levels of inflammatory factors in the blood were measured [8].
- **Mechanism Investigation:** The underlying mechanism was explored through **transcriptome sequencing** and **Western blot** analysis of signaling pathways in macrophages [8].
- **Key Finding:** **Fostamatinib** significantly inhibited the LPS-induced inflammatory response by selectively blocking the **phosphorylation of STAT1 and STAT3**, not the MAPK or NF- κ B pathways [8].

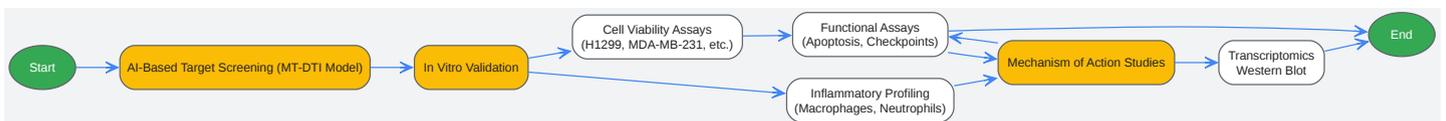
Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways and experimental workflows discussed, highlighting **fostamatinib**'s multi-target mechanism.



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Diagram 1: **Fostamatinib**'s multi-target mechanism of action. **Fostamatinib** uniquely inhibits both SYK and TAM receptor tyrosine kinases, affecting pathways driving cell proliferation, inflammatory response, and immune checkpoint expression [3] [8] [4].



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Diagram 2: Integrated experimental workflow for characterizing **fostamatinib**. Modern research employs AI-driven discovery followed by multi-modal in vitro validation to uncover both primary and novel mechanisms of action [3] [8] [4].

Conclusion for Drug Development Professionals

For the research and drug development community, the data positions **fostamatinib** as a compelling candidate for **drug repurposing**, particularly in oncology. Its unique **dual inhibition of SYK and TAM kinases** distinguishes it from more selective SYK inhibitors like entospletinib and may provide a broader mechanism for overcoming tumor proliferation, chemoresistance, and immunosuppression in the tumor microenvironment [3] [4].

The anti-inflammatory effects mediated via **STAT1/3 inhibition** also suggest potential in acute inflammatory conditions like SIRS and sepsis, expanding its therapeutic application beyond immune thrombocytopenia [8].

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